molecular formula C6H12O2S B2592503 Tert-butyl 2-sulfanylacetate CAS No. 20291-99-0

Tert-butyl 2-sulfanylacetate

Cat. No.: B2592503
CAS No.: 20291-99-0
M. Wt: 148.22
InChI Key: YXIMCNGUIIEJMO-UHFFFAOYSA-N
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Description

Tert-butyl 2-sulfanylacetate, also known as tert-butyl 2-mercaptoacetate, is an organosulfur compound with the molecular formula C6H12O2S. It is characterized by the presence of a tert-butyl ester group and a sulfanyl (mercapto) group attached to an acetate backbone. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-sulfanylacetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with thioglycolic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium hypochlorite.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, tosylates.

Major Products Formed:

Scientific Research Applications

Tert-butyl 2-sulfanylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-sulfanylacetate involves its ability to undergo thiol-disulfide exchange reactions. The sulfanyl group can interact with disulfide bonds in proteins, leading to the formation of mixed disulfides. This property makes it useful in studying redox biology and enzyme mechanisms .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-sulfanylacetate is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and affects the reactivity of the compound. This makes it a valuable intermediate in organic synthesis, particularly in reactions where steric effects play a crucial role .

Biological Activity

Tert-butyl 2-sulfanylacetate is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity profiles, and research findings.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a sulfanylacetate moiety. The presence of the sulfanyl group allows for various chemical reactions, including oxidation and substitution, which can influence its biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The sulfanyl group can form covalent bonds with active sites on enzymes, leading to either inhibition or activation of enzymatic functions. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that may exert pharmacological effects on cellular pathways.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, particularly those involved in lipid metabolism. For instance, it has been studied for its potential to inhibit alpha/beta-hydrolase domain-containing proteins (ABHDs), which play critical roles in various biological processes including lipid signaling and metabolism .

2. Prodrug Potential

The compound is also investigated as a prodrug, which means it can be metabolized into an active drug form within the body. This property is particularly valuable in drug design as it can enhance bioavailability and reduce side effects associated with active compounds.

Toxicity Profile

The toxicity of this compound has been assessed in various studies. For example, related compounds such as ammonium mercaptoacetate have shown significant toxicity at high doses, with LD50 values ranging from 35 to 200 mg/kg in animal models . While specific toxicity data for this compound is limited, caution is advised due to the observed effects in similar thiol-containing compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Enzyme Inhibition : A study highlighted the selective inhibition of ABHDs by related sulfanyl compounds, suggesting potential applications in treating metabolic disorders .
  • Prodrug Studies : Research into the metabolic pathways of sulfanylacetates indicated that these compounds could be designed to release therapeutic agents selectively, enhancing their efficacy while minimizing systemic exposure.
  • Toxicology Assessments : Toxicological evaluations have shown that exposure to sulfanyl compounds can lead to skin irritation and other adverse effects; thus, safety assessments are crucial for any therapeutic application .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundTert-butyl + sulfanyl groupEnzyme inhibition; prodrug potential
Ammonium mercaptoacetateSimilar sulfanyl structureHigh toxicity; LD50 = 35-200 mg/kg
Sodium thioglycolateThiol-containingSkin irritation; moderate toxicity

Properties

IUPAC Name

tert-butyl 2-sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-6(2,3)8-5(7)4-9/h9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIMCNGUIIEJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347658
Record name 2-Methyl-2-propanyl sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20291-99-0
Record name 2-Methyl-2-propanyl sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-sulfanylacetate
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